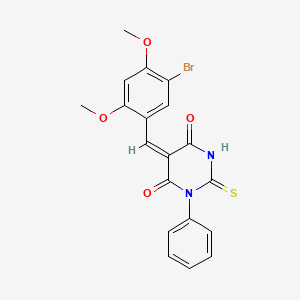
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone
描述
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone, also known as PPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTP belongs to the class of pyrimidine derivatives, which are known to exhibit a wide range of biological activities.
作用机制
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone exerts its biological effects by modulating the activity of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of microglia, which are involved in the pathogenesis of neurodegenerative diseases. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has also been shown to reduce oxidative stress and improve mitochondrial function, which are important factors in the development of neurodegenerative diseases.
实验室实验的优点和局限性
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has several advantages for lab experiments, including its low cost, ease of synthesis, and high degree of purity. However, 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several potential future directions for the study of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone. One area of research could focus on the development of novel formulations of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone that enhance its solubility and bioavailability. Another area of research could focus on the identification of specific molecular targets of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone and the elucidation of its mechanism of action in greater detail. Additionally, further studies are needed to investigate the potential therapeutic applications of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone in various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone is a promising synthetic compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone exhibits potent antioxidant and anti-inflammatory properties and exerts its biological effects by modulating the activity of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to fully elucidate the mechanism of action of 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone and to investigate its potential therapeutic applications in greater detail.
科学研究应用
6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-phenyl-2-(propylthio)-4(3H)-pyrimidinone has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
4-phenyl-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-8-17-13-14-11(9-12(16)15-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKLZYYOIERQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428699 | |
| Record name | ZINC05154808 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one | |
CAS RN |
62459-13-6 | |
| Record name | ZINC05154808 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3729047.png)
![methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B3729059.png)

![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide](/img/structure/B3729064.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3729067.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B3729069.png)

![N-(3-chlorophenyl)-N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B3729087.png)
![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3729095.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide](/img/structure/B3729110.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3729114.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B3729116.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3729127.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3729131.png)